5-Methoxynicotinic acid hydrochloride
Description
Properties
Molecular Formula |
C7H8ClNO3 |
|---|---|
Molecular Weight |
189.59 g/mol |
IUPAC Name |
5-methoxypyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c1-11-6-2-5(7(9)10)3-8-4-6;/h2-4H,1H3,(H,9,10);1H |
InChI Key |
XVTILSSJYXLJNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C(=O)O.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to 5-methoxynicotinic acid hydrochloride, differing in substituent positions, halogenation, or oxidation states:
Key Comparisons:
Substituent Position and Reactivity: The 5-methoxy group in the target compound contrasts with 2-methoxy (2-Methoxynicotinic Acid) and 4-methyl (4-Methylnicotinic Acid Hydrochloride) analogues. Positional differences influence electronic effects and steric hindrance, altering reactivity in coupling reactions or enzyme interactions .
Physicochemical Properties :
- Hydrochloride salts (e.g., this compound, 4-Methylnicotinic Acid Hydrochloride) generally exhibit higher solubility in polar solvents compared to free acids.
- Stability under acidic conditions varies; for instance, Nicardipine Hydrochloride (a structurally distinct compound) shows pH-dependent stability, suggesting similar behavior for methoxynicotinic acid derivatives .

Synthetic Routes :
- 5-Methoxynicotinic acid : Likely involves methoxy group introduction via nucleophilic substitution or oxidation of aldehydes (e.g., 5-methoxy-3-pyridinecarboxaldehyde) .
- 5-Chloro-2-methoxynicotinic Acid : Synthesized via sodium hypochlorite-mediated chlorination of 2-methoxynicotinic acid, followed by acidification .
Preparation Methods
Reaction Conditions and Mechanism
In a typical procedure, 5-methoxy-3-picoline is dissolved in deionized water and treated with potassium permanganate (KMnO₄) under controlled temperatures (25–35°C). The oxidation proceeds via radical intermediates, converting the methyl group to a carboxylic acid. The reaction equation is:
The patent highlights that KMnO₄’s strong oxidative power necessitates precise pH control (0.3–0.6 using HCl) during workup to separate byproducts like manganese dioxide.
Yield and Purity Optimization
-
Crude yield : 70–85% (dependent on reaction time and stoichiometry)
-
Purification : Recrystallization from ethanol at 75–85°C increases purity to >99%.
-
Key challenge : Overoxidation to 3,5-dicarboxylic acid derivatives, mitigated by maintaining pH < 3 during filtration.
Hydrolysis of 5-Methoxy-3-Cyanopyridine
An alternative route involves the hydrolysis of 5-methoxy-3-cyanopyridine under acidic or basic conditions. This method avoids strong oxidizers, reducing byproduct formation.
Acidic Hydrolysis
Treatment with concentrated HCl (6M) at reflux (110°C) for 12–18 hours converts the nitrile group to a carboxylic acid:
Basic Hydrolysis
Using NaOH (20% w/v) at 80°C for 8 hours followed by acidification with HCl yields the free acid, which is then converted to the hydrochloride salt.
Comparative Data: Acidic vs. Basic Hydrolysis
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Reaction Time (h) | 12–18 | 6–8 |
| Yield (%) | 65–75 | 70–80 |
| Byproducts | NH₄Cl | None significant |
| Equipment Needs | High-pressure reactor | Standard glassware |
Methoxylation of 5-Halonicotinic Acid
Introducing the methoxy group via nucleophilic aromatic substitution (SNAr) on 5-halonicotinic acid (X = Cl, Br) provides regioselectivity.
Reaction Protocol
-
Substrate preparation : 5-Chloronicotinic acid is treated with sodium methoxide (NaOMe) in methanol at 120°C under autoclave conditions.
-
Workup : Neutralization with HCl precipitates the hydrochloride salt.
Challenges and Solutions
-
Regioselectivity : Competing reactions at the 2- and 4-positions are minimized using bulky solvents like DMF.
-
Catalyst : CuI (5 mol%) enhances reaction rate and yield (up to 88%).
A tandem approach involves simultaneous introduction of methoxy and carboxylic acid groups via directed ortho-metalation (DoM).
Lithiation Strategy
-
Directed metalation : 3-Bromo-5-methoxypyridine undergoes lithiation at C2 using LDA (lithium diisopropylamide) at -78°C.
-
Carboxylation : Quenching with CO₂ gas forms the carboxylic acid.
Performance Metrics
-
Yield : 60–70% (limited by competing side reactions)
-
Purity : 95–98% after column chromatography
Q & A
Basic: What are the standard synthetic routes for 5-Methoxynicotinic acid hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves methoxylation of nicotinic acid derivatives or functionalization of pre-existing pyridine rings. For example, methoxylation at the 5-position can be achieved via nucleophilic substitution using methoxide ions under controlled pH and temperature. Reaction conditions such as solvent polarity (e.g., DMF or THF), catalyst selection (e.g., palladium for cross-coupling), and temperature (60–100°C) critically affect yield. Lower temperatures may reduce side reactions like over-alkylation, while polar aprotic solvents enhance nucleophilicity .
Advanced: How can catalytic conditions be optimized for the methoxylation step to minimize by-products?
Methodological Answer:
Optimization involves screening catalysts (e.g., CuI or Pd(OAc)₂), adjusting ligand-to-metal ratios, and controlling reaction time. For instance, using a Pd-catalyzed Ullmann coupling with 5-bromonicotinic acid and sodium methoxide in DMF at 80°C can improve regioselectivity. Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify by-product formation stages. Reducing oxygen exposure and using degassed solvents can suppress oxidative side reactions .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR (¹H/¹³C): Assign methoxy (~δ 3.8–4.0 ppm) and aromatic proton signals.
- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer (pH 2.5) and methanol (70:30) for purity analysis, as validated for similar hydrochlorides .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z 188.1) and fragmentation patterns.
Advanced: How should discrepancies between NMR and mass spectrometry data be resolved during structural confirmation?
Methodological Answer:
Discrepancies may arise from residual solvents, isotopic patterns, or salt forms. Strategies include:
- Drying samples thoroughly to remove HCl or solvent artifacts.
- High-resolution MS (HRMS) to distinguish between [M+H]⁺ and adducts.
- 2D NMR (COSY, HSQC) to verify coupling patterns and assign ambiguous signals. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Use fume hoods and PPE (nitrile gloves, lab coats, goggles) to avoid inhalation or skin contact.
- Store in a locked, dry environment away from bases to prevent HCl release.
- Follow spill protocols: neutralize with sodium bicarbonate and dispose as hazardous waste .
Advanced: How can researchers validate HPLC methods for quantifying trace impurities in this compound?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate impurities.
- Validation parameters : Assess linearity (1–100 µg/mL), precision (RSD <2%), and LOD/LOQ (e.g., 0.1 µg/mL via signal-to-noise ratio). Use a diode-array detector (DAD) to track impurity profiles at 210–300 nm, as demonstrated for related hydrochlorides .
Advanced: What strategies mitigate low yields in the final hydrochloride salt formation step?
Methodological Answer:
- Counterion exchange : Precipitate the free base with HCl gas in anhydrous ethanol to enhance crystallinity.
- Temperature gradient recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter to remove amorphous by-products.
- Monitor pH during acidification (target pH 1–2) to ensure complete protonation .
Basic: How is the pKa of this compound determined, and why is it relevant?
Methodological Answer:
- Potentiometric titration : Titrate with 0.1 M NaOH in aqueous solution, using a glass electrode. The pKa (~3.1 for the carboxylic acid group) influences solubility and reactivity.
- UV-Vis spectroscopy : Measure absorbance shifts at different pH levels to confirm ionization states. This data guides buffer selection for stability studies .
Advanced: How can computational modeling aid in predicting reaction pathways for novel derivatives?
Methodological Answer:
- DFT calculations : Optimize transition-state geometries (e.g., methoxylation) using software like Gaussian. Compare activation energies for competing pathways.
- Docking studies : Predict binding affinities if the compound is used in drug discovery. Validate with experimental IC₅₀ values from enzyme assays .
Basic: What are the storage conditions to ensure long-term stability of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

